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Compound of Interest

Compound Name: 4-Bromoisatin

Cat. No.: B1231351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromoisatin (4-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various

biologically active compounds. This document is intended to serve as a valuable resource for

researchers and professionals engaged in drug discovery and development by consolidating its

spectral characteristics.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Bromoisatin, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally verified set of assigned NMR data for 4-Bromoisatin is not

readily available in a single public source, the expected chemical shifts can be predicted based

on the analysis of similar isatin derivatives. The following tables present these predicted values.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromoisatin
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-5 ~7.6 d ~8.0

H-6 ~7.2 t ~8.0

H-7 ~7.0 d ~8.0

N-H ~11.0 br s -

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to TMS (0

ppm). d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromoisatin

Carbon Chemical Shift (δ, ppm)

C-2 (C=O) ~184

C-3 (C=O) ~159

C-3a ~118

C-4 (C-Br) ~120

C-5 ~125

C-6 ~138

C-7 ~115

C-7a ~150

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts are referenced to TMS (0

ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 4-Bromoisatin is expected to show characteristic absorption bands for the

N-H, C=O, and C-Br functional groups.
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Table 3: Characteristic IR Absorption Bands for 4-Bromoisatin

Wavenumber (cm⁻¹) Intensity Assignment

~3200 Medium-Strong, Broad N-H stretch (amide)

~1750 Strong C=O stretch (ketone)

~1730 Strong C=O stretch (amide)

~1610 Medium C=C stretch (aromatic)

~750 Strong C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry data for 4-Bromoisatin confirms its molecular weight. PubChem provides

predicted collision cross-section data for various adducts, which can be useful in advanced

mass spectrometry studies.[1]

Table 4: Mass Spectrometry Data for 4-Bromoisatin

Parameter Value

Molecular Formula C₈H₄BrNO₂

Molecular Weight 226.03 g/mol

[M+H]⁺ (predicted) 225.94982 m/z

[M+Na]⁺ (predicted) 247.93176 m/z

[M-H]⁻ (predicted) 223.93526 m/z

Note: High-resolution mass spectrometry (HRMS) would provide a more precise mass for

elemental composition confirmation.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 4-Bromoisatin.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of dry 4-Bromoisatin powder.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Solvent: DMSO-d₆

Temperature: 298 K

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 14 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Solvent: DMSO-d₆

Temperature: 298 K
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 220 ppm

Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 4-Bromoisatin.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of dry 4-Bromoisatin with 100-200 mg of dry potassium bromide

(KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Background: A background spectrum of a pure KBr pellet is recorded and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Bromoisatin.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

Prepare a dilute solution of 4-Bromoisatin (approximately 0.1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography

system.

Data Acquisition (ESI-MS):

Ionization Mode: Positive and/or negative ion mode.

Mass Range: m/z 50-500

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-350 °C

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound like 4-Bromoisatin.
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A general workflow for the synthesis and spectroscopic characterization of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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